Product packaging for Ammonium trichloroacetate(Cat. No.:CAS No. 7646-88-0)

Ammonium trichloroacetate

Cat. No.: B1618103
CAS No.: 7646-88-0
M. Wt: 180.41 g/mol
InChI Key: MHMUIIBVMBOAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Carboxylate Chemistry

Ammonium (B1175870) trichloroacetate (B1195264) is a prominent member of the halogenated carboxylate family. This class of compounds is characterized by the presence of one or more halogen atoms on the alkyl chain of a carboxylic acid. The three chlorine atoms on the acetate (B1210297) group of ammonium trichloroacetate significantly influence its chemical reactivity and physical properties. This high degree of halogenation makes it a subject of interest for studying the effects of electron-withdrawing groups on carboxylate chemistry.

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from its versatility. It serves as a precursor in organic synthesis, a component in materials science, and a subject of study in agricultural chemistry. ontosight.aiontosight.ai Its ability to decompose under specific conditions to generate reactive intermediates makes it a valuable tool for chemists. rsc.orgacs.org Research continues to uncover new applications and a deeper understanding of its chemical behavior.

Overview of Key Research Domains

The primary areas of research involving this compound include:

Organic Synthesis: Utilized as a reagent for introducing the trichloromethyl group into organic molecules. tandfonline.com

Materials Science: Investigated for its role in the development of novel materials, including polymers and rotaxanes. ontosight.aisci-hub.ruacs.org

Agricultural Chemistry: Studied for its potential applications and effects within agricultural systems. ontosight.airesearchgate.net

Biochemistry: Employed as a precipitating agent for proteins, DNA, and RNA in laboratory settings. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl3NO2 B1618103 Ammonium trichloroacetate CAS No. 7646-88-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7646-88-0

Molecular Formula

C2H4Cl3NO2

Molecular Weight

180.41 g/mol

IUPAC Name

azanium;2,2,2-trichloroacetate

InChI

InChI=1S/C2HCl3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3

InChI Key

MHMUIIBVMBOAON-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[NH4+]

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[NH4+]

Other CAS No.

7646-88-0

Origin of Product

United States

Synthetic Pathways and Advanced Preparation Methodologies

Optimized Synthesis Protocols for Crystalline Forms

The formation of crystalline ammonium (B1175870) trichloroacetate (B1195264) hinges on carefully controlled reaction and crystallization conditions. The primary synthetic route involves the acid-base reaction between trichloroacetic acid and ammonia (B1221849).

Slow Evaporation Techniques for Single Crystal Growth

The growth of high-quality single crystals of ammonium trichloroacetate and related organic salts is often accomplished using the slow evaporation solution technique (SEST). jchr.orgresearchgate.net This method involves dissolving the synthesized salt in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. This gradual increase in solute concentration facilitates the formation of well-defined, large single crystals.

The choice of solvent is a critical parameter, with options including water, ethanol (B145695), methanol, acetone, and acetonitrile (B52724). epa.gov The ideal solvent should have moderate solubility for this compound and a relatively low evaporation rate to allow for controlled crystal growth. For instance, the growth of L-prolinium trichloroacetate single crystals has been successfully demonstrated using an aqueous solution at room temperature. jchr.org The process typically involves preparing a saturated or slightly supersaturated solution, filtering it to remove any impurities, and then leaving it in a dust-free, vibration-free environment to allow for slow solvent evaporation.

Solution-Based Preparations of Ammonium Carboxylate Salts

The fundamental synthesis of this compound involves the reaction of trichloroacetic acid with an excess of ammonia or an amine derivative. misuratau.edu.ly This reaction can be carried out in a solvent or under solvent-free conditions. misuratau.edu.ly

In a typical solution-based preparation, trichloroacetic acid is dissolved in a suitable solvent, and then ammonia gas or an aqueous ammonia solution is added, often dropwise, while controlling the temperature. The resulting this compound salt can then be isolated by evaporation of the solvent. Yields for the synthesis of various this compound salts have been reported to range from 20% to as high as 98%. misuratau.edu.ly The reaction of trichloroacetic acid with amines can lead to the formation of solid salts or, in some cases, ionic liquids at room temperature. misuratau.edu.ly

A study on the preparation of various ammonium carboxylate salts demonstrated a solvent-free procedure where a liquid amine was reacted directly with the carboxylic acid at an elevated temperature (70-80°C). misuratau.edu.ly Another approach involves a solvent-included procedure where the reactants are combined in a suitable solvent. misuratau.edu.ly The choice between these methods often depends on the physical state and reactivity of the starting materials.

Control of Crystallization Parameters

The successful growth of high-quality crystals of this compound is highly dependent on the precise control of several key parameters:

Solvent: The nature of the solvent significantly influences the solubility of the salt and the rate of evaporation, thereby affecting the crystal morphology and size. epa.gov Solvents like water, alcohols, and acetonitrile are commonly used. epa.gov

Temperature: Temperature affects both the solubility of the material and the rate of solvent evaporation. Maintaining a constant temperature is crucial for controlled crystal growth. google.com For many slow evaporation techniques, room temperature is often employed. jchr.org

Supersaturation: The level of supersaturation is the driving force for crystallization. A slow and controlled approach to supersaturation, often achieved through slow evaporation, is essential to prevent rapid precipitation and promote the growth of well-defined crystals. google.com

pH: The pH of the crystallization solution can influence the stability and solubility of the ammonium salt and can be a critical factor in achieving successful crystallization. hamptonresearch.com The use of volatile acids or bases, such as acetic acid or ammonium hydroxide, can be employed to adjust the pH of the crystallization drop via vapor diffusion. hamptonresearch.com

Purity of Reactants: The purity of the starting materials, trichloroacetic acid and the ammonia source, is paramount. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. acs.org

Table 1: Key Parameters in the Crystallization of this compound

ParameterInfluence on CrystallizationCommon Approaches
Solvent Affects solubility, evaporation rate, and crystal habit.Water, ethanol, methanol, acetonitrile. epa.gov
Temperature Controls solubility and rate of evaporation.Constant room temperature or slightly elevated temperatures. jchr.orggoogle.com
Supersaturation Driving force for crystal nucleation and growth.Slow evaporation of the solvent. jchr.orggoogle.com
pH Influences solubility and stability of the salt.Adjustment with volatile acids or bases. hamptonresearch.com
Purity High purity of starting materials is essential for defect-free crystals.Use of high-purity reagents. acs.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound.

A key aspect of a greener synthesis is the choice of solvent. Water is an environmentally benign solvent and is often a suitable choice for the synthesis of ammonium salts. rsc.org The direct reaction of carboxylate salts with ammonium salts in an aqueous medium at room temperature presents a green and efficient protocol. rsc.org This approach can avoid the use of volatile and often toxic organic solvents.

Furthermore, developing solvent-free reaction conditions is another significant green chemistry strategy. misuratau.edu.ly As demonstrated in the synthesis of related ammonium carboxylate salts, reacting the amine directly with the carboxylic acid at elevated temperatures can eliminate the need for a solvent altogether, thereby reducing waste and simplifying the purification process. misuratau.edu.ly

The use of catalysts that are effective and can be easily separated and recycled also aligns with green chemistry principles. While the direct reaction of trichloroacetic acid and ammonia does not typically require a catalyst, related processes, such as the synthesis of amides from carboxylate and ammonium salts, can benefit from water-soluble coupling reagents that lead to cleaner products and simpler work-up procedures. rsc.org

Single-Crystal X-ray Diffraction Studies of this compound and Related Adducts.rsc.orgresearchgate.netoup.comresearchgate.netresearchgate.net

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline materials. It has been employed to investigate various this compound derivatives, providing insights into their crystal systems, space groups, and the nature of the interactions between cations and anions.

For instance, adducts of trichloroacetic acid with other organic molecules, such as 2-methyl-4-nitroaniline, have been synthesized and their structures elucidated. nih.gov These studies reveal how proton transfer from the acid to the base leads to the formation of anilinium cations and trichloroacetate anions, which then self-assemble into a crystalline lattice. nih.gov

Elucidation of Unit Cell Parameters and Space Group Symmetries.researchgate.net

The unit cell is the basic repeating unit of a crystal structure. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that relate the atoms within it (the space group) are fundamental properties determined by X-ray diffraction.

Interactive Table: Unit Cell Parameters of Trichloroacetate Adducts

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
2-Aminopyridinium trichloroacetate Monoclinic P2(1)/c 8.598 11.336 11.023 90 102.83 90 researchgate.net
2-Methyl-4-nitroanilinium trichloroacetate trichloroacetic acid Monoclinic P2(1)/c 14.947 6.432 19.609 90 90 90 nih.gov
N-(propan-2-yl)propan-2-aminium trichloroacetate - - - - - - - - researchgate.net
Diisopropylammonium nitrate (B79036) Monoclinic P21/n 8.2232 8.3923 14.4406 90 96.553 90 researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks.oup.comresearchgate.netresearchgate.net

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the formation and stability of the crystal structures of this compound and its adducts. rsc.org These interactions typically occur between the ammonium or substituted ammonium cations (as hydrogen bond donors) and the oxygen atoms of the trichloroacetate anion (as hydrogen bond acceptors). libretexts.orgnih.gov

Conformational Analysis of the Trichloroacetate Anion.researchgate.netoup.com

The trichloroacetate anion (CCl₃COO⁻) itself has conformational flexibility, primarily related to the rotation around the C-C single bond. The conformation of the anion can be influenced by the crystalline environment and the nature of the intermolecular interactions it forms. unizar.es

In some crystal structures, the trichloroacetate anion may exhibit disorder, where it occupies multiple positions or orientations within the crystal lattice. researchgate.netresearchgate.net For instance, in the structure of N-(propan-2-yl)propan-2-aminium trichloroacetate, one of the two crystallographically independent anions shows positional disorder of the CCl₃ group. researchgate.net This disorder can be a precursor to phase transitions in the solid state.

Powder X-ray Diffraction Characterization of Polycrystalline Phases.oup.comresearchgate.net

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the unit cell dimensions of polycrystalline materials. It has been used to complement single-crystal X-ray diffraction studies of this compound compounds.

For example, PXRD was used to confirm the phase purity of synthesized 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid. nih.gov In studies of phase transitions, variable-temperature PXRD is particularly useful for tracking changes in the crystal structure as a function of temperature. researchgate.net This technique can reveal shifts in peak positions or the appearance of new peaks, which are indicative of a phase change. researchgate.net

Phase Transition Phenomena in this compound Compounds.researchgate.netoup.com

Several this compound derivatives exhibit solid-to-solid phase transitions, which are changes in the crystal structure that occur at specific temperatures. These transitions are often associated with changes in the physical properties of the material, such as its dielectric constant.

Order-Disorder Transitions.researchgate.netoup.com

A common type of phase transition observed in these compounds is the order-disorder transition. rsc.orgrsc.org In the high-temperature phase, certain parts of the molecule, such as the ammonium cation or the trichloroacetate anion, may be disordered, meaning they occupy multiple positions or orientations within the crystal lattice. researchgate.net As the temperature is lowered, the compound undergoes a phase transition to a more ordered state where these groups become fixed in specific positions. researchgate.net

For example, tri-n-butylthis compound undergoes a reversible phase transition at 196 K, which is attributed to the order-disorder transformation of both the flexible tri-n-butylammonium cations and the trichloroacetate anions. rsc.orgrsc.org Similarly, dibenzylthis compound exhibits an above-room-temperature order-disorder phase transition, making it a potential switchable dielectric material. researchgate.netdntb.gov.ua The disordering of the trichloroacetate anions upon heating is a key driver of this transition. researchgate.net

Temperature-Dependent Structural Modifications

The crystal structure of this compound exhibits notable modifications in response to changes in temperature. These alterations are primarily centered around phase transitions, which involve changes in the crystallographic parameters and the ordering of the constituent ions.

Studies on related compounds, such as tri-n-butylthis compound (TBAT), have revealed reversible phase transitions. rsc.org For instance, TBAT undergoes a first-order phase transition at 196 K, characterized by a thermal hysteresis of 2 K. rsc.org This transition is driven by the order-disorder transformation of the flexible tri-n-butylammonium cations and the trichloroacetate anions, coupled with torsion in the cations. rsc.org Such phenomena highlight the potential for significant temperature-induced structural changes in ammonium-based trichloroacetate salts.

Temperature-dependent single-crystal X-ray diffraction is a key technique for elucidating these structural modifications. rsc.orgnih.gov This method allows for the precise measurement of unit cell parameters and atomic positions at various temperatures, providing a detailed picture of the structural dynamics. For example, in other ammonium salts like ammonium perchlorate, X-ray diffraction has been used to determine the thermal expansion of the lattice parameters over a wide temperature range (260 K to 500 K). osti.gov

In the case of ammonium hydrogen bis(trichloroacetate), polarized infrared and Raman spectroscopy have been employed to study its structure at both room and low temperatures. cdnsciencepub.com These spectroscopic techniques can detect changes in vibrational modes that are indicative of structural transformations. For example, the polarization behavior of the vC=O stretching vibration in the infrared spectrum provides insights into the orientation of the trichloroacetate group within the crystal lattice. cdnsciencepub.com

While specific data on the temperature-dependent structural modifications of this compound itself is not extensively detailed in the provided search results, the behavior of analogous compounds suggests that it likely undergoes phase transitions and changes in its crystal lattice with varying temperature. These changes are crucial for understanding the material's physical properties and potential applications. Further temperature-dependent X-ray diffraction and spectroscopic studies would be necessary to fully characterize these structural dynamics.

Table of Crystallographic Data for Related Trichloroacetate Compounds

CompoundTemperature (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
Diisopropylthis compound researchgate.net296(2)MonoclinicP2₁9.1804(5)19.4133(10)13.9191(7)90.593(3)2480.6(2)
2-Aminopyridinium trichloroacetate researchgate.netNot SpecifiedMonoclinicP2(1)/c8.598(5)11.336(2)11.023(2)102.83(1)1047.5(3)

Synthesis and Manufacturing Processes

Ammonium (B1175870) trichloroacetate (B1195264) can be synthesized through the reaction of trichloroacetic acid with an excess of ammonia (B1221849). misuratau.edu.ly This acid-base neutralization reaction yields the ammonium salt. Another method involves the reaction of trichloroacetic acid with ammonium carbonate in an aqueous solution. cdnsciencepub.com

In a laboratory setting, a common procedure involves dissolving trichloroacetic acid in a suitable solvent, such as ether or acetone, and then bubbling dry ammonia gas through the solution. acs.org The resulting ammonium trichloroacetate precipitates out of the solution and can be collected by filtration. acs.org The use of alcohol as a solvent is generally avoided as it can lead to the formation of the corresponding ethyl ester. acs.org

Advanced Spectroscopic Characterization and Vibrational Dynamics

Infrared (IR) Spectroscopy Investigations

Infrared spectroscopy serves as a fundamental tool for probing the vibrational modes within ammonium (B1175870) trichloroacetate (B1195264). Analysis of single crystals using polarized infrared light and temperature variation uncovers specific details about the compound's structural arrangement and hydrogen bonding.

Investigations of single crystals of ammonium hydrogen bis(trichloroacetate) (AHTCA) using polarized infrared radiation have yielded significant insights into its molecular orientation. cdnsciencepub.com The spectra are typically measured with the electric vector of the radiation oriented both parallel and perpendicular to the crystal's principal optic axis (the tetragonal Z-axis). cdnsciencepub.com

This polarization reveals distinct behaviors for different vibrational modes. A notable observation is a very broad and strong absorption band centered around 800 cm⁻¹, which is attributed to the asymmetric stretching vibration (νₐsOHO) of a strong hydrogen bond. cdnsciencepub.com This band is strictly polarized along the tetragonal Z(c) direction of the crystal. cdnsciencepub.com

Furthermore, the analysis of carbonyl stretching (νC=O) vibrations demonstrates the utility of polarized spectra. The C=O bonds in the crystal are oriented nearly perpendicular to the Z-axis. cdnsciencepub.com However, a vibrational component (B type) of the νC=O mode is observed in both parallel and perpendicular polarized spectra. cdnsciencepub.com This is because the transition dipole moment of the νC=O vibration is not perfectly aligned with the C=O bond itself, allowing it to interact with light polarized in both directions. cdnsciencepub.com Specifically, an infrared band at 1780 cm⁻¹ is observed in the parallel polarization, while a band at 1760 cm⁻¹ appears in the perpendicular polarization, both arising from the B-type component of the νC=O vibration. cdnsciencepub.com

A detailed assignment of the observed infrared and Raman bands to specific molecular motions provides a comprehensive vibrational profile of the compound. The spectral analysis covers the internal vibrations of the trichloroacetate group, the ammonium ion (NH₄⁺), and the vibrations associated with the strong hydrogen bonds present in the crystal structure. cdnsciencepub.com

Key vibrational assignments for ammonium hydrogen bis(trichloroacetate) are summarized below. The bands arising from the trichloroacetate anion, particularly the carboxylate group (OCO), and the ammonium cation are of central importance. The carbonyl (C=O) stretching vibration is identified with a Raman band at 1716 cm⁻¹ and infrared bands at 1780 cm⁻¹ (parallel polarization) and 1760 cm⁻¹ (perpendicular polarization). cdnsciencepub.com A vibration of the ammonium ion (ν₄) is assigned to a Raman band at 1676 cm⁻¹ and a corresponding shoulder in the infrared spectrum at 1660 cm⁻¹. cdnsciencepub.com The in-plane bending of the hydrogen bond (δOHO) is tentatively assigned to a band at 1540 cm⁻¹ polarized parallel to the Z-axis. cdnsciencepub.com

Interactive Table of Vibrational Mode Assignments for Ammonium Hydrogen Bis(trichloroacetate)

Wavenumber (cm⁻¹) IRWavenumber (cm⁻¹) RamanAssignmentNotes
~31403161ν(NH₄⁺)Stretching vibrations of the ammonium ion.
1780 (parallel)-ν(C=O)Carbonyl stretching vibration. cdnsciencepub.com
1760 (perpendicular)1716
1695 (shoulder)-ν(C=O)A-type component of the carbonyl stretch. cdnsciencepub.com
1660 (shoulder)1676ν₄(NH₄⁺)Bending vibration of the ammonium ion. cdnsciencepub.com
1540 (parallel)-δ(OHO)In-plane hydrogen bond bending. cdnsciencepub.com
12421245ν(C-O)Carbon-oxygen single bond stretching.
844843ν(C-C)Carbon-carbon stretching.
~800 (broad, parallel)-νₐs(OHO)Asymmetric stretching of the strong hydrogen bond. cdnsciencepub.com
-536Lattice VibrationOrigin unclear, strongest in zz component. cdnsciencepub.com

Measuring the infrared spectra at different temperatures, such as at room temperature and cryogenic temperatures (e.g., 20 K), reveals changes in the vibrational spectrum that can be linked to structural dynamics and intermolecular interactions. cdnsciencepub.com As temperature decreases, vibrational bands generally become sharper and may shift in frequency due to changes in the crystal lattice and hydrogen bond strengths. mdpi.com

In the specific case of ammonium hydrogen bis(trichloroacetate), low-temperature measurements have highlighted particular spectral features. For instance, a "transmission window" is observed at 573 cm⁻¹ at low temperatures in the infrared spectrum polarized parallel to the Z-axis. cdnsciencepub.com This feature is thought to arise from an interaction between a lattice vibration and the broad asymmetric stretching vibration of the hydrogen bond (νₐsOHO). cdnsciencepub.com Such temperature-dependent phenomena are crucial for understanding the coupling between different vibrational modes within the crystal. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of chemical compounds in solution. For ammonium trichloroacetate, ¹H and ¹³C NMR provide distinct information about the cationic and anionic components of the salt, respectively. pharmaffiliates.comresearchgate.net

The ¹H NMR spectrum of this compound provides clear evidence for the ammonium cation (NH₄⁺). misuratau.edu.ly In a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), the four protons of the ammonium ion are chemically and magnetically equivalent, resulting in a single, sharp resonance. misuratau.edu.lysigmaaldrich.com The observed chemical shift can be influenced by factors like solvent, concentration, and temperature due to changes in hydrogen bonding and exchange rates. sigmaaldrich.compitt.edu

The ¹³C NMR spectrum is expected to characterize the trichloroacetate anion [CCl₃COO]⁻. Two distinct carbon signals would be anticipated: one for the carbonyl carbon (-COO⁻) and another for the trichloromethyl carbon (-CCl₃). The chemical shifts of these carbons are influenced by the high electronegativity of the chlorine and oxygen atoms. While specific ¹³C NMR data for this compound is noted as available from commercial suppliers, detailed spectral values were not found in a broad survey of literature. pharmaffiliates.com However, data for related compounds like trichloroacetic acid and its derivatives have been reported. who.intchemicalbook.com

¹H NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HDMSO-d₆8.31Singlet (s)NH₄⁺

Data obtained at 500 MHz misuratau.edu.ly

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions. amhsr.org For this compound, the absorption spectrum is primarily determined by the trichloroacetate anion, as the ammonium cation (NH₄⁺) does not possess chromophores that absorb in the typical 200–800 nm range. amhsr.org

The trichloroacetate anion contains a carbonyl group (C=O), which is a chromophore. The electronic transitions associated with the carbonyl group are typically of the n→π* (an electron from a non-bonding n orbital is promoted to an antibonding π* orbital) and π→π* types. uobabylon.edu.iq The n→π* transition is characteristically weak and occurs at a longer wavelength compared to the more intense π→π* transition.

Studies on trichloroacetic acid, the parent acid of the anion, show a significant UV absorption maximum around 210 nm. who.int This absorption is attributed to the n→π* electronic transition of the carbonyl group within the carboxylate moiety. who.intuobabylon.edu.iq The position and intensity of this absorption can be affected by the solvent environment; polar solvents can lead to shifts in the absorption wavelength (solvatochromism) due to interactions with the chromophore's ground and excited states. uobabylon.edu.iq Indirect spectrophotometric methods can also be used to quantify the ammonium ion after a chemical reaction to produce a colored species, such as indophenol, which absorbs at a much longer wavelength (around 625 nm). amhsr.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

DFT has become a important tool in the theoretical study of ammonium (B1175870) trichloroacetate (B1195264), enabling the elucidation of its structural and electronic properties with a high degree of accuracy.

Geometry Optimization and Molecular Conformations

Geometry optimization is a fundamental computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orguni-muenchen.de For ammonium trichloroacetate, this involves the precise determination of bond lengths, bond angles, and dihedral angles for both the ammonium cation (NH₄⁺) and the trichloroacetate anion (Cl₃CCOO⁻).

Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311+G(d,p), are used to model the optimized geometries in different phases, such as the gas phase. researchgate.net These calculations can predict the most stable conformer of the ionic pair. ahievran.edu.tr The process of geometry optimization is iterative, adjusting the atomic coordinates until the forces on the atoms are negligible and the total energy is minimized. uni-muenchen.de The resulting optimized structure provides a foundational model for further computational analyses. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals and HOMO-LUMO Gap

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net DFT calculations are a common method for determining these orbital energies and the corresponding gap. ossila.com The analysis of these frontier orbitals helps in understanding the charge transfer interactions within the molecule. researchgate.net

Vibrational Spectra Prediction and Validation against Experimental Data

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which upon diagonalization yields the vibrational frequencies and their corresponding normal modes. arxiv.org

These computationally generated spectra can be compared with experimental data to validate both the theoretical model and the interpretation of the experimental results. mdpi.comchemrxiv.org While calculations are typically performed for a single molecule in a vacuum, and experiments are conducted on solid samples, there is often a remarkable agreement between the predicted and observed frequencies. ahievran.edu.tr Any discrepancies can often be attributed to factors such as intermolecular interactions in the solid state and the neglect of anharmonicity in the calculations. ahievran.edu.tr The detailed assignment of vibrational modes is often aided by calculations of the Total Energy Distribution (TED). ahievran.edu.tr

Thermodynamic Parameters and Energy Calculations

DFT can be used to calculate various thermodynamic properties of this compound, such as enthalpy, entropy, Gibbs free energy, and heat capacity. semanticscholar.org These calculations are typically performed for the optimized molecular geometry at a specified temperature and pressure. fu-berlin.de The total energy obtained from DFT calculations is a key component in determining these thermodynamic parameters. fu-berlin.de

These theoretical thermodynamic values provide insights into the stability and spontaneity of chemical processes involving this compound. researchgate.netsemanticscholar.org For instance, the calculated Gibbs free energy can predict the direction of a reaction under specific conditions. semanticscholar.org It's important to note that the accuracy of these predictions is dependent on the chosen functional and basis set. mdpi.com

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution within a molecule by transforming the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This method allows for the calculation of atomic charges and the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

For this compound, NBO analysis can quantify the charge transfer between the ammonium and trichloroacetate ions and within the trichloroacetate anion itself. researchgate.net The stabilization energy associated with these interactions, particularly hydrogen bonds, can be estimated using second-order perturbation theory. wisc.eduresearchgate.net This analysis reveals the nature of the chemical bonds, such as their covalent character arising from orbital interactions. lodz.pl

Core Spectra Prediction (e.g., X-ray Absorption Spectroscopy)

Theoretical methods, including time-dependent DFT (TD-DFT) and coupled-cluster approaches, can be used to predict core-level spectra such as X-ray Absorption Spectra (XAS). researchgate.netsdu.dk These spectra arise from the excitation of a core electron to an unoccupied molecular orbital and are highly sensitive to the local chemical environment of the absorbing atom. nih.gov

For the ammonium ion in this compound, theoretical calculations can simulate the nitrogen K-edge XAS. arxiv.orgresearchgate.net Such simulations are crucial for interpreting experimental spectra, as they can help to identify the contributions of different electronic transitions and the influence of the surrounding trichloroacetate anions and neighboring ions in the crystal lattice. arxiv.org The accuracy of these predictions depends on the level of theory and the inclusion of environmental effects, such as solvation or the crystal field. sdu.dkresearchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful method that simulates the dynamic behavior of atoms and molecules by calculating the forces on the nuclei at each time step from first-principles electronic structure theory. mdpi.comrsc.org This approach avoids the need for empirical parameterization, offering a more fundamental understanding of molecular systems. AIMD simulations are particularly valuable for exploring reaction pathways, solvent effects, and the behavior of complex systems at finite temperatures. rsc.org

Research into the decarboxylation of the closely related trichloroacetic acid (TCA) using AIMD highlights the critical role of the solvent. rsc.org Simulations in dimethyl sulfoxide (B87167) (DMSO) and water revealed that the reaction mechanism and kinetics are strongly solvent-dependent. rsc.org In DMSO, the reaction proceeds faster, and the solvent is shown to not participate chemically; the high reaction rate is attributed to the differential solvation of the reactant and the transition state. rsc.org Conversely, in water, AIMD simulations indicated the chemical participation of the solvent through a protonation step. rsc.org These simulations provide activation free energies that are in good agreement with experimental data. rsc.org

Furthermore, AIMD simulations have been employed to study the stability of an excess electron in ammonia (B1221849) clusters of varying sizes. nih.gov These studies show that the electronic stability increases with the number of ammonia molecules, with as few as five to seven molecules being able to bind an excess electron. nih.gov This is relevant to understanding the interactions involving the ammonium cation in this compound, particularly in environments where charge transfer and electronic stability are key factors.

Table 1: AIMD Simulation Findings on Related Systems

System StudiedSimulation FocusKey FindingReference
Trichloroacetic Acid (TCA) in DMSODecarboxylation MechanismDMSO does not chemically participate; accelerates reaction via differential solvation. rsc.org
Trichloroacetic Acid (TCA) in WaterDecarboxylation MechanismWater participates chemically in the reaction via a protonation step. rsc.org
Ammonia Clusters with Excess ElectronElectronic Stability5-7 ammonia molecules can bind an excess electron, with stability increasing with cluster size. nih.gov

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies are crucial for determining the reaction mechanisms and kinetics of the decomposition of energetic materials like ammonium salts. icm.edu.pl For compounds such as ammonium chlorate (B79027) and ammonium perchlorate, the leading combustion reactions at low pressures occur in the condensed phase, with the burning rate being defined by the decomposition kinetics at the surface temperature. icm.edu.pl

A condensed-phase combustion model can be used to estimate the kinetic parameters of decomposition. icm.edu.pl For ammonium chlorate, the rate constants derived from this model align well with those estimated from ignition points, described by the equation: k = 3.3×10¹¹×ехр⁻²³⁷⁰⁰/RT. icm.edu.pl Although specific data for this compound is not detailed in these studies, the methodology is directly applicable. The theoretical framework involves using density functional theory (DFT) to calculate the energetics of elementary reaction steps, which are then used in microkinetic models to predict reaction rates and identify dominant pathways. rsc.org

For ammonia synthesis and oxidation, kinetic analysis combined with DFT calculations helps to distinguish between different potential mechanisms, such as associative, dissociative, or Mars-van Krevelen pathways. rsc.orgnih.gov These studies reveal the rate-determining steps and the influence of reaction intermediates. nih.govrsc.org For instance, in ammonia oxidation, the reaction N* + O* → N*O was identified as the rate-determining step at high temperatures. nih.gov Such theoretical approaches could be applied to this compound to understand its thermal decomposition, identifying the crucial bond-breaking and bond-forming events and their associated energy barriers.

Table 2: Kinetic Parameters for Decomposition of Related Ammonium Salts

CompoundKinetic ModelActivation Energy (E)Pre-exponential Factor (A)Reference
Ammonium ChlorateCondensed-Phase Combustion Model23700 cal/mol3.3 x 10¹¹ s⁻¹ icm.edu.pl

Chemical Reactivity and Mechanistic Studies

Decarboxylation Reactions of the Trichloroacetate (B1195264) Anion

The trichloroacetate anion (CCl₃COO⁻), derived from ammonium (B1175870) trichloroacetate, is notable for its tendency to undergo decarboxylation. This reaction proceeds through the loss of a carbon dioxide molecule to form a trichloromethyl anion (CCl₃⁻), a key reactive intermediate.

Formation of Dichlorocarbene (B158193) Intermediates

The generation of dichlorocarbene from trichloroacetate salts, such as sodium trichloroacetate, is often performed by heating. vaia.comvaia.com This process is fundamental for the efficient production of dichlorocarbene for synthetic applications. vaia.com

Catalysis of Decarboxylation (e.g., by Amines, Quaternary Ammonium Compounds)

The rate of decarboxylation of the trichloroacetate anion can be significantly accelerated by catalysts. Quaternary ammonium salts are particularly effective, often functioning as phase-transfer catalysts. vdoc.pubwikipedia.org These catalysts facilitate the transfer of the trichloroacetate anion from an aqueous or solid phase into an organic solvent where the substrate for the carbene reaction is present. vdoc.pub This transfer enhances the anion's reactivity and promotes the formation of dichlorocarbene. vdoc.pub The catalytic amount of the quaternary ammonium salt is crucial; an excess can lead to the rapid generation of dichlorocarbene, potentially causing undesirable side reactions. vdoc.pub

Amines have also been noted to influence the decarboxylation process. For instance, the decarboxylation of trichloroacetic acid has been studied in the presence of aromatic amines. psu.edu The catalytic effect of quaternary ammonium salts is also highlighted in their ability to stabilize the intermediate trihalomethyl anion, further aiding the decarboxylation process. vdoc.pub

Kinetic Investigations of Decarboxylation

Kinetic studies have revealed that the decarboxylation of the trichloroacetate anion is a first-order reaction. core.ac.ukcdnsciencepub.com The rate of this reaction is highly dependent on the solvent. For instance, the reaction proceeds much faster in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like water, even at lower temperatures. rsc.orgresearchgate.net In DMSO-water solutions, the reaction rate constant increases as the concentration of DMSO increases. core.ac.uk

The rate-determining step in the decarboxylation process is the cleavage of the carbon-carbon bond, leading to the formation of the trichloromethyl carbanion and carbon dioxide. cdnsciencepub.com The reaction rate is also influenced by the dielectric constant of the medium, with the rate increasing as the dielectric constant decreases. cdnsciencepub.com Activation parameters, such as the activation energy (Ea) and entropy of activation (ΔS‡), have been determined for this reaction. For the unimolecular breakdown of the trichloroacetate anion in DMSO, the activation energy is 83 kJ mol⁻¹ and the entropy of activation is 11 J mol⁻¹ K⁻¹. rsc.org

Table 1: Solvent Effects on the Decarboxylation of Trichloroacetic Acid (TCA)

Solvent Relative Reaction Rate Observations Citation
Dimethyl Sulfoxide (DMSO) Fast Reaction occurs readily at room temperature. rsc.orgresearchgate.net
Water Slow Reaction is slow even at elevated temperatures. rsc.orgresearchgate.net
Water-Ethanol Mixtures Varies Rate increases with increasing ethanol (B145695) concentration. cdnsciencepub.com
Water-DMSO Mixtures Varies Rate increases with increasing DMSO concentration. core.ac.uk

Role in Organic Synthesis and Transformations

Ammonium trichloroacetate, through the generation of the trichloroacetate anion and its subsequent intermediates, is a versatile reagent in organic synthesis.

As a Precursor for Trichloroalkyl Derivatives

The trichloromethyl anion (CCl₃⁻) generated from the decarboxylation of trichloroacetate is a potent nucleophile that can be used to introduce the trichloromethyl group into organic molecules. psu.edu A significant application is the trichloromethylation of aldehydes to form 2,2,2-trichloromethylcarbinols. acs.org This reaction can be achieved by reacting an aldehyde with sodium trichloroacetate in a polar aprotic solvent like dimethylformamide (DMF). acs.org The trichloromethyl anion adds to the carbonyl group of the aldehyde, and subsequent protonation yields the trichloroalkyl derivative. acs.org Methyl trichloroacetate is another versatile precursor for generating dichlorocarbene, which can then be used in various synthetic transformations. enamine.net

Applications in Multi-component Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, can utilize ammonium salts as key components. nih.govrug.nl Ammonium acetate (B1210297), for example, is widely used in the synthesis of various heterocyclic compounds. indianchemicalsociety.comnih.gov While direct examples of this compound in MCRs are less commonly documented in the provided search results, the principle of using ammonium salts as a source of ammonia (B1221849) or an ammonium ion is well-established in MCRs for the synthesis of diverse molecular scaffolds. nih.govorganic-chemistry.org For instance, ammonium acetate is used in a four-component domino cyclization to produce dihydropyridones. organic-chemistry.org The reactivity of the trichloroacetate anion to generate dichlorocarbene or the trichloromethyl anion could potentially be harnessed within MCR frameworks to introduce chloro-functionalized moieties into complex molecules.

Acid-Base Equilibria and Proton Transfer Phenomena

This compound, as a salt formed from a weak base (ammonia) and a relatively strong organic acid (trichloroacetic acid), exhibits complex acid-base behavior in solution. The equilibrium state is governed by the transfer of a proton (H⁺) between the ammonium cation (NH₄⁺) and the trichloroacetate anion (CCl₃COO⁻). This proton transfer is a central aspect of its chemical reactivity, particularly its decomposition pathways. utexas.eduresearchgate.net The inherent nature of the ammonium ion as a proton donor (an acid) and the trichloroacetate ion as a proton acceptor (a base) establishes a dynamic equilibrium. utexas.edu

The position of this equilibrium is highly sensitive to the surrounding chemical environment, including the solvent system, temperature, and the presence of other acidic or basic species. rsc.orgacs.org Studies have shown that the proton transfer process is not always a simple, direct exchange but can involve the formation of intermediate complexes. rsc.org For instance, in certain non-aqueous solvents, the interaction between the ammonium cation and the trichloroacetate anion can lead to the formation of hydrogen-bonded ion pairs or more complex aggregates, which significantly influences the system's reactivity. rsc.orgacs.org

Protonation and Deprotonation Dynamics

The dynamics of protonation and deprotonation are fundamental to the chemical behavior of this compound. This involves the deprotonation of the ammonium cation (NH₄⁺ → NH₃ + H⁺) and the protonation of the trichloroacetate anion (CCl₃COO⁻ + H⁺ → CCl₃COOH). psiberg.com The interplay between these two processes dictates the concentration of the neutral species, ammonia and trichloroacetic acid, at any given moment.

Research into the decomposition of this compound has revealed that the rate-determining step is often linked to these proton transfer dynamics. rsc.org In a study conducted in acetonitrile (B52724), the decomposition of this compound to chloroform (B151607) and carbon dioxide was shown to be strongly dependent on proton transfer within complexes formed between trichloroacetic acid and a nitrogen-containing base. rsc.org The mechanism involves the formation of the trichloroacetic acid molecule via protonation of the anion, which then undergoes decarboxylation.

The protonation/deprotonation process is reversible and can be controlled to drive specific chemical outcomes. acs.orgscispace.com This principle is exploited in "fuel-pulsed" dissipative systems, where trichloroacetic acid (TCA) is used as a chemical fuel to temporarily protonate a basic species, such as an amine. acs.orgbeilstein-journals.orgmanchester.ac.uk The subsequent, time-controlled decarboxylation of the trichloroacetate anion leads to the deprotonation of the ammonium salt, returning the system to its initial state. acs.orgresearchgate.net This cycle can be described as:

Protonation: An amine (B) is protonated by TCA, forming an this compound salt. acs.orgbeilstein-journals.org B + CCl₃COOH → BH⁺CCl₃COO⁻

Deprotonation (via decarboxylation): The trichloroacetate anion decomposes, leading to a basic environment that deprotonates the ammonium cation. acs.orgmanchester.ac.uk BH⁺CCl₃COO⁻ → B + CO₂ + CHCl₃

This dynamic proton exchange is crucial for applications such as the temporary purification of amines, where amines are precipitated as their trichloroacetate salts and then recovered in pure form after decarboxylation. beilstein-journals.orgresearchgate.net

Influence of Solvent Systems on Equilibria

The solvent system plays a critical role in mediating the acid-base equilibria and proton transfer dynamics of this compound. The polarity, hydrogen-bonding capability, and basicity of the solvent can significantly shift the equilibrium position and alter reaction rates. weebly.commissouri.edubritannica.com

In aqueous solutions, water can solvate both the ammonium and trichloroacetate ions effectively. However, the high dielectric constant of water can also facilitate the separation of the ion pair, influencing the equilibrium. Studies on the decomposition of trichloroacetate salts have found that the reaction proceeds readily in water. researchgate.net However, the rate of decarboxylation is considerably slower in water compared to some organic solvents, which can be a limitation for certain applications. acs.org Femtosecond infrared studies on similar systems have shown that water molecules can actively participate in the proton transfer mechanism, forming bridges between the acid and base to facilitate the exchange. bgu.ac.il For a weak base like trichloroacetate, it was found that transfer pathways involving two or more water molecules become important. bgu.ac.il

In aprotic solvents, the effects are markedly different. A study on the decomposition of this compound in acetonitrile demonstrated a clear link between the proton-transfer mechanism and the solvent environment. rsc.org The rate of decarboxylation was found to be dependent on the pKₐ of the interacting base within the acetonitrile solvent, highlighting the solvent's role in defining the acid-base strength and thus the equilibrium. rsc.org

The choice of solvent is a key parameter in processes that utilize the reversible protonation by trichloroacetic acid. beilstein-journals.orgresearchgate.net For example, in the purification of amines, different solvents are tested to optimize the decarboxylation step, which liberates the free amine from its trichloroacetate salt. researchgate.net

The table below summarizes findings from a study on optimizing the decarboxylation of an amine trichloroacetate salt, illustrating the profound impact of the solvent and other conditions on the reaction. researchgate.net

ConditionsResultReference
EtOAc, 60°C, 24 hPartial TCA decarboxylation researchgate.net
Neat, 100°C, 1 hPartial TCA decarboxylation researchgate.net
DMF, 60°C, 15 minComplete TCA decarboxylation (but difficulty in removing DMF) researchgate.net
CH₃CN, rt, 24 hComplete TCA decarboxylation (86% purification yield) researchgate.net
CH₃CN, Et₃N (1.5 equiv), 60°C, 15 min, vacuumComplete TCA decarboxylation (94% purification yield) researchgate.net

As the data shows, a polar aprotic solvent like acetonitrile (CH₃CN) is effective, and the process can be significantly accelerated by adding a base (triethylamine, Et₃N) and applying heat, demonstrating the tunable nature of the equilibrium in different solvent systems. researchgate.net Lewis basic solvents like dimethylformamide (DMF) can also considerably accelerate the decarboxylation kinetics. beilstein-journals.org Conversely, in a non-basic solvent like acetic acid, trichloroacetic acid itself does not decompose, indicating that the presence of a base and the formation of the trichloroacetate ion are necessary for the reaction. researchgate.net

Applications in Advanced Materials Science

Development of Phase Transition Materials

Phase transition materials are substances that can switch between different structural and physical states in response to external stimuli such as temperature, pressure, or electric fields. Organic-inorganic hybrid salts based on ammonium (B1175870) trichloroacetate (B1195264) have shown significant promise in this area due to their pronounced order-disorder transitions and associated changes in physical properties.

A key application of ammonium trichloroacetate derivatives is in the development of switchable dielectric materials. These materials exhibit a significant change in their dielectric constant between two stable states, which can be reversibly controlled by temperature. This property is highly desirable for applications in electronic switches, sensors, and data storage. researchgate.netresearchgate.net

The switching mechanism in these materials is often linked to an order-disorder phase transition. At lower temperatures, the components of the crystal lattice, such as the ammonium cations and trichloroacetate anions, are in an ordered state. As the temperature increases past a critical point (Tc), thermal energy induces dynamic motion, leading to a disordered state. This change in molecular arrangement and dynamics directly influences the material's ability to store electrical energy, resulting in a step-like change in the dielectric constant.

A notable example is dibenzylthis compound , a molecular compound that undergoes a reversible solid-to-solid phase transition at 329 K. mdpi.comchalcogen.ro This transition is characterized by the disordering of the trichloroacetate anions upon heating. mdpi.com The dielectric constant of this material shows a distinct step-like anomaly around the transition temperature, demonstrating its potential as a switchable dielectric material for applications above room temperature. mdpi.comchalcogen.ro

Another derivative, diisopropylthis compound (dipaTCA) , also exhibits intriguing electrical properties. rjwave.orgmisuratau.edu.ly Studies have shown a significant frequency dispersion in its dielectric constant, with a maximum permittivity value of nearly 20 observed at 387 K and 10 kHz. rjwave.orgmisuratau.edu.ly The electrical behavior in dipaTCA is attributed to a hopping-type mechanism for charge conduction. misuratau.edu.ly

Dielectric Properties of this compound Derivatives

CompoundTransition Temperature (Tc)Dielectric BehaviorReference
Dibenzylthis compound329 KStep-like anomaly in dielectric constant around Tc mdpi.com
Diisopropylthis compound (dipaTCA)387 K (at 10kHz for ε'max)Maximum permittivity (ε') of ~20 misuratau.edu.ly
Tri-n-butylthis compound (TBAT)196 KDistinct step-like anomalies between low and high dielectric states researchgate.net

The nature of the phase transition is a critical factor for practical applications. First-order phase transitions are characterized by a discontinuous change in properties and often exhibit thermal hysteresis. This means the transition temperature upon heating is different from the transition temperature upon cooling, a phenomenon that can be exploited in thermal memory devices and sensors.

Tri-n-butylthis compound (TBAT) is a prime example of an this compound derivative exhibiting a first-order phase transition. researchgate.net Differential scanning calorimetry (DSC) measurements have confirmed a reversible phase transition at 196 K with a thermal hysteresis of 2 K. researchgate.net This behavior is a clear indicator of a first-order transition. The structural change is driven by the order-disorder transformation of both the flexible tri-n-butylammonium cations and the trichloroacetate anions. researchgate.net

The presence of thermal hysteresis is a signature feature of first-order phase transitions and is crucial for developing materials with memory effects, where the state of the material depends on its thermal history.

Phase Transition Characteristics of Tri-n-butylthis compound (TBAT)

PropertyValueSignificanceReference
Transition Temperature (Tc)196 KIndicates a low-temperature phase transition researchgate.net
Thermal Hysteresis2 KConfirms the first-order nature of the phase transition researchgate.net
Driving MechanismOrder-disorder of cations and anionsExplains the structural origin of the transition researchgate.net

Optoelectronic Applications

Optoelectronics is a field that combines electronics and light, leading to devices such as LEDs, lasers, and optical sensors. Materials with excellent nonlinear optical (NLO) properties and tunable electronic band gaps are essential for these technologies. Certain organic salts derived from trichloroacetic acid have demonstrated significant potential in this domain.

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are fundamental to technologies like optical frequency conversion and high-speed information processing. Organic ionic crystals, which combine an organic cation with an anion, are a promising class of NLO materials. mdpi.com

Research has led to the synthesis of 8-hydroxyquinolinium trichloroacetate (8HQTC) , an organic single crystal designed for third-order NLO applications. chalcogen.ro The Z-scan measurement technique was used to quantify its NLO properties. The results revealed a significant nonlinear refractive index and absorption, indicating its suitability for applications in optical limiting and switching. The NLO response in such materials is often enhanced by the specific arrangement of ions in the crystal lattice, facilitated by hydrogen bonds between the cation and anion. chalcogen.ro

Third-Order Nonlinear Optical Properties of 8-hydroxyquinolinium trichloroacetate (8HQTC)

NLO PropertySymbolMeasured ValueReference
Nonlinear Refractive Indexn28.36 x 10-12 m2/W chalcogen.ro
Nonlinear Absorption Coefficientβ5.69 x 10-6 m/W chalcogen.ro
Third-Order Susceptibilityχ(3)4.51 x 10-5 esu chalcogen.ro

Band gap engineering is the process of controlling the energy gap between the valence and conduction bands of a material, which is a crucial parameter for determining its electronic and optical properties. A wide band gap is often associated with high optical transparency, a desirable feature for NLO materials used in optoelectronic devices.

The semi-organic NLO crystal guanidinium trichloroacetate (GTCA) has been investigated for its optical properties. researchgate.net Through analysis of its UV-vis NIR spectrum, the optical band gap was calculated to be 4.72 eV. researchgate.net This relatively wide band gap indicates high transparency in the visible region, making GTCA a promising candidate for various photonic applications. Similarly, the related compound Thiourea Ammonium Chloride (TAC) has a calculated optical band gap of 4.327 eV, further demonstrating that this class of materials can be tailored for optoelectronic functionalities. rjwave.org The ability to tune the band gap by selecting different organic cations allows for the strategic design of materials with specific optical characteristics for advanced applications.

Optical Band Gaps of Trichloroacetate-Related Compounds

CompoundOptical Band Gap (Eg)Reference
Guanidinium trichloroacetate (GTCA)4.72 eV researchgate.net
Thiourea Ammonium Chloride (TAC)4.327 eV rjwave.org

Environmental Fate and Degradation Pathways Research

Biodegradation Mechanisms by Microorganisms

Biodegradation is a key process in the natural attenuation of halogenated organic compounds like trichloroacetate (B1195264). mdpi.com Diverse groups of aerobic and anaerobic bacteria have demonstrated the capability to degrade xenobiotic compounds. mdpi.com The microbial metabolism of TCA often involves its use as a sole carbon and energy source, a process that can be influenced by the presence of other readily metabolizable substrates. mdpi.comnih.gov For instance, some bacterial cultures have been shown to degrade trichloroacetic acid effectively only when a second substrate is available in the growth medium. nih.gov

One studied bacterium, Lysinibacillus boronitolerans MH2, isolated from seawater, has shown the ability to adapt and utilize TCA as its sole carbon source. mdpi.com The growth profile of this bacterium in a medium containing 10 mM of TCA demonstrated a lag phase, where it adapted to the toxic carbon source, followed by an exponential growth phase, reaching a maximum rate at 96 hours before entering a decline. mdpi.com During this process, the bacterium absorbs TCA and releases chloride ions, indicating the breakdown of the compound. mdpi.com

Another study identified a pure bacterial culture and a two-membered mixed culture capable of degrading TCA. nih.gov In this research, the production of CO2 occurred rapidly and concurrently with the release of chloride ions, suggesting an efficient degradation process. nih.gov

Table 1: Microbial Strains Involved in Trichloroacetate Degradation
Microorganism/CultureMetabolism TypeKey FindingsSource
Lysinibacillus boronitolerans MH2AerobicUtilizes TCA as a sole carbon source; releases chloride ions. mdpi.com
Pseudomonas carboxydohydrogensAerobicPart of a mixed culture that degrades TCA cometabolically. Suggests a possible decarboxylation mechanism. nih.gov
Unidentified facultative methylotrophAerobicPart of a mixed culture with P. carboxydohydrogens for TCA degradation. nih.gov

The cleavage of the carbon-halogen bond is a critical step in the biodegradation of halogenated compounds, a reaction catalyzed by enzymes known as dehalogenases. mdpi.com These enzymes play a central role in detoxifying harmful halogenated substances. mdpi.com In the context of trichloroacetate, haloacetate dehalogenases (EC 3.8.1.3) are particularly important. wikipedia.org These hydrolase enzymes act specifically on carbon-halide bonds in haloacetates. wikipedia.org

The general reaction catalyzed by haloacetate dehalogenase is: Haloacetate + H₂O ⇌ Glycolate + Halide wikipedia.org

This enzymatic action effectively removes the chlorine atoms from the trichloroacetate molecule. mdpi.comwikipedia.org Dehalogenase-producing bacteria are found in various environments and are crucial for the bioremediation of contaminated soil and water. mdpi.com Some dehalogenases, known as reductive dehalogenases, are membrane-associated enzymes that utilize organohalides as terminal electron acceptors in a form of respiration, highlighting a different microbial strategy for degrading these compounds. wikipedia.org These enzymes often contain a cobalamin (vitamin B12) cofactor at the catalytic active site and iron-sulfur clusters for electron transport. wikipedia.org

The ability of microbial communities to adapt to toxic compounds like ammonium (B1175870) trichloroacetate is fundamental to their potential use in bioremediation. nih.govnih.gov Microorganisms can acclimate to high concentrations of both ammonium and halogenated compounds over time. nih.govnih.gov Studies on anaerobic digestion have shown that microbial consortia can adapt to high ammonia (B1221849) concentrations, with shifts in the dominant species of methanogens. nih.govnih.gov For example, Methanosarcina barkeri has been shown to be more resilient to high ammonia levels compared to other species. nih.gov

This adaptation is crucial for treating environments contaminated with ammonium trichloroacetate. The presence of the ammonium ion may influence the microbial community structure, potentially selecting for ammonia-tolerant species that also possess dehalogenating capabilities. nih.govnih.gov The isolation of bacteria like Lysinibacillus boronitolerans MH2, which can grow in the presence of TCA, demonstrates that microbes can evolve to utilize such xenobiotic compounds. mdpi.com This adaptive potential makes bioremediation a promising and environmentally sustainable technique for cleaning up contaminated sites, as microbial metabolism can lead to the complete mineralization of pollutants without producing toxic by-products. nih.gov The development of microbial consortia, either naturally occurring or synthetically designed, can perform more complex degradation tasks and withstand more variable environmental conditions than single-species cultures, offering a robust approach for in-situ bioremediation. researchgate.net

Abiotic Degradation Processes (e.g., Photochemical Transformation)

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. Photochemical transformation, or photolysis, is a significant abiotic degradation pathway for many organic compounds. nih.gov This process involves the breakdown of a chemical due to the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. nih.gov

Research on the degradation of trichloroacetic acid (TCA) has shown that it can be broken down by UV photolysis. researchgate.net The efficiency of this degradation can be significantly enhanced when combined with other processes. For example, the combination of UV light and ultrasound (sonolysis), known as a photosonochemical process, has been studied for its effectiveness in degrading TCA in aqueous solutions. researchgate.net Such advanced oxidation processes (AOPs) are designed to generate highly reactive species that can break down persistent organic pollutants.

While direct photolysis of TCA occurs, its rate and quantum yield can be influenced by environmental conditions. nih.gov The presence of other substances in the water, such as titanium dioxide (a photocatalyst), can accelerate the photochemical conversion of nitrogen compounds like nitrate (B79036) to ammonium, indicating the complexity of photochemical reactions in the environment. rsc.org Abiotic transformations can also be mediated by reactive chemical species produced by microbial activity, blurring the line between biotic and abiotic processes. nih.gov For instance, hydroxylamine, an intermediate in microbial ammonia oxidation, can contribute to the transformation of certain pollutants. nih.gov

Environmental Monitoring and Persistence

Trichloroacetic acid (TCA), the anionic component of this compound, is recognized for its persistence in the environment. nih.gov Long after its use as a potent herbicide was discontinued, TCA is still detected in various environmental compartments, including soil, surface waters, and the atmosphere. nih.gov This persistence means the compound can remain in the environment for extended periods before being transformed by chemical or biological processes. ecetoc.org

The persistence of such compounds necessitates robust environmental monitoring programs. mdpi.come3s-conferences.org Monitoring involves the systematic sampling and analysis of air, water, soil, and biota to determine the concentration and distribution of pollutants. mdpi.com For compounds like TCA, methods for quantification in both aqueous and solid samples are well-established. nih.gov Monitoring data is crucial for assessing the risk to ecosystems. For example, given the phytotoxicity of TCA, aquatic plants and phytoplankton are key species to monitor for potential effects in surface waters. nih.gov

The long-range transport of persistent organic pollutants (POPs) is a significant concern, as they can be found in remote regions far from their original sources. mdpi.com This highlights the need for comprehensive monitoring networks that cover diverse geographical areas, including industrial, urban, rural, and natural environments, to understand the migration and transformation patterns of these substances. e3s-conferences.org Risk assessments based on soil and water concentrations may underestimate the total risk to organisms like plants, which can absorb TCA from both the soil and the atmosphere. nih.gov

Table 2: Environmental Persistence and Monitoring Considerations for Trichloroacetate
Environmental CompartmentPersistence CharacteristicsMonitoring FocusSource
SoilCan persist long after application. Rapid uptake by plants is possible.Concentration levels to assess risk to terrestrial organisms and potential for groundwater contamination. nih.gov
Surface WaterLevels are generally below acute toxicity for most aquatic organisms but can pose a risk to sensitive species.Monitoring aquatic plants and phytoplankton due to the compound's phytotoxicity. nih.gov
AtmosphereCan be transported over long distances. Plants can absorb it directly from the air.Assessing atmospheric deposition as a source of contamination in soil and water. nih.govmdpi.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of trichloroacetate (B1195264) from complex matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS-MS) are powerful tools for this purpose.

High-performance liquid chromatography is a widely used technique for the analysis of trichloroacetic acid. A common approach involves reversed-phase HPLC with UV detection. The separation is typically achieved on a non-polar stationary phase, with a polar mobile phase. For instance, a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid can be used as the mobile phase. For applications requiring mass spectrometry compatibility, phosphoric acid is often replaced with formic acid.

A specialized HPLC method known as Bridge Ion Separation Technology (BIST™) has been developed for the analysis of chloroacetic acids, including trichloroacetic acid. This technique allows for the separation of anionic analytes on a negatively-charged, cation-exchange column, which is contrary to conventional ion-exchange chromatography. The retention mechanism in BIST™ relies on a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), which forms a "bridge" between the negatively charged analyte and the negatively charged column surface. A mobile phase with a high organic solvent content, like acetonitrile, is used to minimize the solvation layer around the charged analytes.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: BIST™ A+ Column
Column Newcrom R1BIST™ A+
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)90% Acetonitrile / 10% Water with 5 mM TMDAP formate (B1220265) buffer (pH 4.0)
Detection UVConductivity Detector or Mass Spectrometry (SIM 161-)
Application General analysis, impurity isolation, pharmacokineticsSeparation of haloacetic acids

In a study determining ammonium (B1175870) in human urine, HPLC was used after derivatization with fluorescamine (B152294) to form fluorescent substances. The separation and quantification were based on fluorometric intensity, with a linear range of 0.5 to 5.0 micrograms.

Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for the determination of trichloroacetate. This technique is particularly valuable for analyzing trace levels of TCA in complex biological samples.

One LC-MS-MS method for the simultaneous detection of TCA and other trichloroethylene (B50587) metabolites in serum utilizes hydrophilic interaction liquid chromatography (HILIC) coupled with negative ion electrospray ionization tandem mass spectrometry. The mass analyzer is operated in the multiple reaction monitoring (MRM) mode, with a specific mass transition for TCA (m/z 161 → 117). This method has been successfully applied to measure TCA in serum samples as small as 50 μl.

Another approach for analyzing TCA in plasma involves electrospray ionization-tandem mass spectrometry (ESI-MS-MS) in the negative ion mode. This method demonstrated a limit of detection of 4 ng/mL for TCA in plasma. Trichloroacetic acid can also act as an ion pairing reagent in LC-MS-MS method development for highly polar compounds, improving their retention and sensitivity.

A method for detecting trichloroacetic acid in cosmetics using LC-MS has also been developed, which involves pre-treatment of the sample by solid phase extraction.

ParameterMethod 1: HILIC-ESI-MS/MSMethod 2: ESI-MS-MS
Sample Matrix SerumPlasma
Ionization Mode Negative Ion ElectrosprayNegative Ion Electrospray
Mass Transition (m/z) 161 → 117Not specified
Limit of Detection 0.4 nmol/ml4 ng/ml
Key Feature Simultaneous detection of multiple metabolitesHigh sensitivity for pharmacokinetic studies

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or is more readily detected. For trichloroacetic acid, which can be challenging to analyze directly by certain methods due to its high polarity, derivatization can significantly enhance detectability.

In gas chromatography (GC), derivatization of chlorinated acetic acids is often necessary to improve volatility and peak shape. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which converts carboxylic acids into their corresponding fluorinated esters. This process, known as extractive alkylation, is fast and does not require a separate purification step.

For HPLC-MS analysis, a novel derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the analysis of biological organic acids, including intermediates of the tricarboxylic acid (TCA) cycle. This reagent facilitates the use of positive electrospray ionization and allows for clear identification due to the distinctive isotope pattern of the incorporated bromine.

Another derivatization approach involves the use of boron trifluoride/methanol to form methyl esters of trichloroacetate, which can then be analyzed by GC with an electron capture detector. The reaction time for this derivatization has been optimized to improve the analytical response.

Spectroscopic Analytical Methods (e.g., Colorimetric Assays, Flow Injection Chemiluminescence)

Spectroscopic methods provide alternative approaches for the quantification of trichloroacetate.

A colorimetric method has been described for the quantitative determination of trichloroacetic acid in plant tissue. This method involves homogenizing the plant tissue, followed by filtration to separate the TCA. An aliquot of the filtrate is then reacted with pyridine (B92270) and sodium hydroxide, which develops a red-violet color that can be measured colorimetrically. This colorimetric assay is also applicable to the determination of TCA in urine.

Flow injection analysis (FIA) coupled with chemiluminescence detection is a rapid and sensitive technique that can be adapted for the analysis of various compounds. In a typical FIA-CL system, the sample is injected into a carrier stream that merges with a reagent stream, and the resulting chemiluminescence is measured by a photomultiplier tube. While specific applications for the direct determination of ammonium trichloroacetate using FIA-CL are not extensively detailed in the provided search results, the technique has been used for the determination of other analytes where the reaction generates a chemiluminescent species.

Sample Preparation Methodologies (e.g., Protein Precipitation for Analytical Sample Clean-up)

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest from complex biological matrices.

Protein precipitation is a widely used technique for the clean-up of biological samples prior to analysis. Trichloroacetic acid itself is a common and effective protein precipitating agent. In this method, a solution of TCA is added to a biological sample, such as plasma or serum, causing the proteins to denature and precipitate out of solution. The precipitated proteins can then be removed by centrifugation, leaving the analyte of interest, such as TCA itself or other small molecules, in the supernatant for subsequent analysis.

Other sample preparation techniques for the analysis of trichloroacetate in biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). In one method, TCA is extracted from acidified serum using diethyl ether. Solid-phase extraction has been used as a pre-treatment step for the analysis of TCA in cosmetics.

Sample Preparation TechniquePrincipleApplication Example
Protein Precipitation Denaturation and precipitation of proteins using an acid like TCA.Clean-up of plasma or serum samples before LC-MS analysis.
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Extraction of TCA from acidified serum using diethyl ether.
Solid-Phase Extraction Separation of the analyte from the sample matrix by adsorption onto a solid sorbent.Pre-treatment of cosmetic samples for LC-MS analysis of TCA.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future of ammonium (B1175870) trichloroacetate (B1195264) synthesis and application lies in the development of more efficient, sustainable, and versatile chemical strategies. Research is increasingly focused on green chemistry principles and the creation of novel derivatives with tailored functionalities.

Novel Synthetic Routes: Future synthetic methodologies will likely prioritize environmental and economic viability. This involves exploring "green" reaction conditions, such as the use of water as a solvent to minimize reliance on volatile organic compounds, and employing readily available, non-toxic reagents. samipubco.com The development of catalytic systems that operate under milder conditions—reducing energy consumption—is a key objective. nbinno.com Methodologies such as phase transfer catalysis, which utilizes quaternary ammonium salts to facilitate reactions between immiscible phases, represent a promising avenue for greener synthesis protocols. nbinno.comyoutube.com Furthermore, advancements in flow chemistry could offer improved control, scalability, and safety for the production of ammonium trichloroacetate and its derivatives. youtube.com

Derivatization Strategies: Derivatization is a critical strategy for modifying the chemical properties of this compound to suit specific applications. greyhoundchrom.com Future research will explore a range of derivatization reactions to create new molecular architectures. Strategies may include:

Esterification: Converting the carboxylate group into various esters using reagents like pentafluorobenzyl bromide (PFBBr) can enhance volatility for analytical purposes, such as gas chromatography. thermofisher.com

Functionalized Quaternary Ammonium Salts: The ammonium cation itself can be replaced with more complex, functionalized quaternary ammonium cations. Synthetic pathways like the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide, can be employed to introduce specific functionalities (e.g., polymerizable groups, adhesive moieties) onto the cation. mdpi.com

Amide Formation: Creating amide derivatives from the trichloroacetate group could open pathways to new polymers and biologically active molecules.

These derivatization strategies aim to produce a library of novel compounds with tunable properties, such as solubility, reactivity, and thermal stability, for a wide range of applications. mdpi.com

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A fundamental understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. Future research will focus on elucidating the intricate pathways of its decomposition and reactions, particularly the nature of the transient species involved.

The thermal or chemically induced decomposition of the trichloroacetate anion is a key area of investigation. This process is known to proceed via decarboxylation (loss of CO₂) to generate a highly reactive trichloromethyl anion (CCl₃⁻) intermediate. wikipedia.org This intermediate can then, depending on the reaction conditions, eliminate a chloride ion to form dichlorocarbene (B158193) (:CCl₂), another highly reactive species. stackexchange.com

Key research questions to be addressed include:

Influence of the Cation: Investigating how the ammonium cation (NH₄⁺), compared to other cations like sodium (Na⁺), influences the rate and pathway of decarboxylation.

Solvent Effects: Quantifying the role of the solvent in stabilizing or destabilizing the trichloromethyl anion and dichlorocarbene intermediates. Studies on the decomposition kinetics in various solvents have shown that the reaction rate is highly dependent on the medium. researchgate.net

Reaction Dynamics: Probing the precise step-by-step pathway of reactions where these intermediates are harnessed. For instance, in a novel amine purification technique, trichloroacetic acid is used to precipitate an amine as its this compound salt; subsequent controlled decarboxylation liberates CO₂ and chloroform (B151607), regenerating the pure amine without traditional workup steps. acs.orgnih.gov A deeper mechanistic understanding could optimize such innovative, waste-reducing processes.

Elucidating these mechanisms will allow for more precise control over reactions, enabling the selective synthesis of complex molecules and the development of novel chemical transformations fueled by the unique reactivity of the trichloroacetate group.

Integration of Advanced Computational and Experimental Techniques

To achieve a deeper understanding of this compound, future research will increasingly rely on the synergy between advanced computational modeling and sophisticated experimental techniques. This integrated approach allows for the prediction of molecular properties and the validation of theoretical models with precise empirical data.

Computational Techniques: Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of trichloroacetate salts at the molecular level. researchgate.net Future computational studies on this compound will likely focus on:

Structural Optimization: Predicting the most stable three-dimensional geometry of the ion pair.

Vibrational Analysis: Calculating theoretical vibrational frequencies (IR and Raman spectra) to aid in the interpretation of experimental spectra. nih.gov

Electronic Properties: Modeling the frontier molecular orbitals (HOMO-LUMO) to understand reactivity, stability, and potential for electronic applications. researchgate.net

Reaction Pathway Modeling: Simulating reaction mechanisms, such as decarboxylation, to identify transition states and calculate activation energies, providing insight into reaction kinetics and the nature of intermediates.

Advanced Experimental Techniques: High-precision experimental methods are essential for characterizing the structure, properties, and reaction products of this compound. Key techniques include:

Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to probe the vibrational modes of the molecule, providing information on functional groups and bonding. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and crystal packing arrangements. researchgate.net

Chromatography and Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, are critical for separating and identifying trace-level reactants, intermediates, and products in complex mixtures. thermofisher.comuni-bayreuth.de

The table below summarizes the integration of these techniques for a comprehensive analysis of this compound.

Table 1: Integrated Techniques for this compound Research

Technique CategorySpecific MethodApplication
Computational Density Functional Theory (DFT)Predict molecular geometry, vibrational spectra, electronic properties, and reaction energy profiles.
Molecular Dynamics (MD)Simulate the behavior of the compound in different solvents and temperatures to understand solubility and dynamics.
Experimental Single-Crystal X-ray DiffractionDetermine the precise 3D arrangement of atoms and ions in the crystalline solid.
FT-IR & FT-Raman SpectroscopyIdentify functional groups and confirm molecular structure by analyzing vibrational modes.
Gas Chromatography-Mass Spectrometry (GC-MS)Separate and identify volatile derivatives and reaction byproducts with high sensitivity.
Nuclear Magnetic Resonance (NMR) SpectroscopyCharacterize the structure of novel derivatives in solution.

Design of Next-Generation Functional Materials Utilizing this compound Scaffolds

A significant frontier in this compound research is its use as a building block, or "scaffold," for the design of advanced functional materials. The unique combination of the ammonium cation and the trichloroacetate anion offers opportunities to create materials with tailored chemical, physical, and electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The trichloroacetate anion, with its carboxylate group, is an effective ligand for coordinating with metal ions. This opens the possibility of synthesizing novel coordination polymers or MOFs. nih.gov By selecting different metal centers, researchers could create one-, two-, or three-dimensional networks. These materials could be designed for applications in:

Gas Storage and Separation: The porous structures of MOFs could be tuned for selective capture of gases like CO₂. researchgate.net

Catalysis: The metal nodes and organic linkers can act as catalytic sites for chemical reactions.

Sensing: Changes in the material's optical or electronic properties upon exposure to specific analytes could be used for chemical sensing. researchgate.net

Non-Linear Optical (NLO) Materials: Research on related compounds, such as dipropylthis compound, has demonstrated their potential as switchable non-linear optical (NLO) materials. chinesechemsoc.org These materials can alter the properties of light passing through them, which is a critical function for applications in telecommunications and computing. Future work could explore whether this compound, or its derivatives, can be crystallized in non-centrosymmetric space groups required for NLO activity and investigate its potential as an optical switch.

Polymer and Composite Materials: this compound can be incorporated into polymeric materials to impart specific functionalities.

Polymer Additives: It could be used as a precursor for generating reactive species within a polymer matrix to trigger specific reactions.

Self-Healing Materials: Inspired by work using trichloroacetic acid, microcapsules of this compound could be embedded in a polymer matrix. tandfonline.com Upon damage, the capsules would rupture, releasing the compound to initiate a chemical repair process.

Functional Coatings: As part of a polymer backbone, the trichloroacetate group could be used to modify surface properties or serve as a tethering point for other functional molecules.

The exploration of these areas could lead to the development of next-generation smart materials with applications spanning from environmental remediation to advanced electronics.

Q & A

Q. What are the recommended methods for synthesizing ammonium trichloroacetate and confirming its purity?

this compound can be synthesized by neutralizing trichloroacetic acid with ammonium hydroxide or carbonate. To confirm purity, use elemental analysis, FT-IR spectroscopy (to verify functional groups like C=O and C-Cl bonds), and NMR spectroscopy (to resolve hydrogen environments and confirm structural integrity). For example, FT-IR peaks in the range of 1700–1750 cm⁻¹ confirm the carbonyl group, while NMR shifts near δ 3–4 ppm may indicate ammonium ion interactions .

Q. How can FT-IR and NMR spectroscopy be utilized to characterize this compound?

  • FT-IR : Identify characteristic vibrations such as C=O stretching (~1740 cm⁻¹), C-Cl stretching (600–800 cm⁻¹), and NH₄⁺ bending (~1400 cm⁻¹). Compare with reference spectra for validation .
  • NMR : ¹H NMR can detect paramagnetic shifts from NH₄⁺ coordination (e.g., δ 1–2 ppm for NH₄⁺ protons). ¹³C NMR resolves the trichloroacetate carbon environment (e.g., carbonyl carbon near δ 160–170 ppm) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Use fume hoods and local exhaust ventilation to minimize inhalation.
  • Wear nitrile gloves, lab coats, and eye protection due to its corrosive nature and potential skin/eye irritation.
  • Store in polyethylene containers away from reducing agents. Toxicity data for trichloroacetate (oral rat LD₅₀: 3320–5060 mg/kg) suggest cautious handling, with a proposed TLV-TWA of 1 ppm .

Advanced Research Questions

Q. What kinetic models describe the decomposition of trichloroacetate ions in different solvents, and how can these be applied to this compound?

The decomposition of trichloroacetate ions follows first-order kinetics in solvents like acetic acid, with rate constants influenced by solvent electrophilicity. The Eyring equation parameters (ΔH‡ and ΔS‡) derived for potassium trichloroacetate in carboxylic acids (e.g., ΔH‡ ≈ 20–25 kJ/mol) can be adapted for ammonium salts. Monitor CO₂ evolution or use coulometric methods to track reaction progress .

Q. What role does this compound play in initiating free-radical polymerization, and how does its interaction with copper derivatives affect reaction mechanisms?

this compound acts as a co-initiator in Ziegler-Natta-type systems by generating trichloroacetate radicals under thermal or photolytic conditions. Copper derivatives (e.g., CuCl₂) enhance radical formation via redox reactions, accelerating polymerization rates. Tracer studies using ¹⁴C-labeled compounds confirm radical transfer mechanisms .

Q. How can controlled-potential coulometry be optimized for quantifying this compound in mixtures with related chloroacetates?

  • Step 1 : Apply an initial potential (-0.5 V vs. SCE) to reduce trichloroacetate to dichloroacetate (2e⁻ transfer). Total charge correlates with trichloroacetate concentration.
  • Step 2 : Adjust to -1.2 V to reduce dichloroacetate to monochloroacetate. The charge difference between steps quantifies dichloroacetate. Validate with calibration curves and Faraday’s law (n = 2) .

Q. How does the coordination chemistry of trichloroacetate ligands influence the stability and reactivity of metal complexes such as those involving copper or barium?

Trichloroacetate’s electron-withdrawing Cl groups weaken metal-ligand bonds, increasing lability. In copper complexes, it forms labile salts (e.g., Cu(Cl₃CCOO)₂) with aqueous stability lower than acetate analogs. Barium trichloroacetate complexes exhibit bridging coordination modes, confirmed by X-ray diffraction and molar conductance studies .

Q. What are the challenges in resolving contradictory data regarding the catalytic efficiency of this compound in different solvent systems?

Discrepancies arise from solvent polarity effects on ion pairing (e.g., NH₄⁺ dissociation in polar solvents) and competing side reactions (e.g., proton transfer in acidic media). Use controlled kinetic experiments with deuterated solvents or isotopic labeling to isolate solvent-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.